1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Description
1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound featuring a fused imidazo[1,2-b]pyrazole core substituted with a cyclopentyl group at position 1, a methyl group at position 6, and a carboxylic acid moiety at position 7. The imidazo[1,2-b]pyrazole scaffold is notable for its pharmacological relevance, particularly in anticancer and anti-inflammatory research, as evidenced by analogs with similar substitution patterns .
Properties
IUPAC Name |
1-cyclopentyl-6-methylimidazo[1,2-b]pyrazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-8-10(12(16)17)11-14(6-7-15(11)13-8)9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGOUBUFTABUKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CN(C2=C1C(=O)O)C3CCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid typically involves the construction of the imidazo[1,2-b]pyrazole core followed by functionalization at the desired positions. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a substituted hydrazine with a suitable diketone can lead to the formation of the imidazo[1,2-b]pyrazole ring system .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-b]pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-b]pyrazole core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the activation of receptor pathways, depending on the specific target.
Comparison with Similar Compounds
Table 1: Structural Comparison of Imidazo[1,2-b]pyrazole Derivatives
Cycloalkyl vs. Aromatic Substituents: The cyclopentyl group in the target compound provides moderate steric hindrance and lipophilicity, balancing solubility and membrane permeability.
Dihydro vs. Fully Unsaturated Cores :
- The 2,3-dihydro analogs (e.g., 8a and ) feature partial saturation of the imidazo[1,2-b]pyrazole ring, reducing planarity and rigidity. This may limit interactions with flat binding sites but improve solubility.
Carboxylic Acid vs. Ester Functionalization :
Biological Activity
1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a unique imidazo[1,2-b]pyrazole structure with a cyclopentyl group and a methyl group at specific positions. Its molecular formula is with a molecular weight of 214.27 g/mol. The structural characteristics contribute to its solubility and bioavailability, making it an attractive candidate for drug development.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 214.27 g/mol |
| Chemical Structure | Chemical Structure |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, potentially due to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
Anticancer Activity
The compound has shown promise in oncology, particularly in inhibiting cancer cell proliferation. Mechanistic studies suggest that it may induce apoptosis in tumor cells by modulating signaling pathways associated with cell survival and death. For instance, it has been reported to interact with key enzymes involved in cancer progression.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory responses. This activity suggests potential applications in treating inflammatory diseases.
The biological effects of this compound are attributed to its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation.
- Receptor Modulation : It can bind to receptors that regulate cell growth and apoptosis, influencing cancer cell behavior.
Further studies are required to elucidate the complete pathways involved in its mechanism of action.
Structural Comparison
The uniqueness of this compound is highlighted when compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid | Methyl group at position 6 | Antimicrobial |
| 3-(Cyclopropylmethyl)-5-methylimidazo[1,2-b]pyrazole | Cyclopropylmethyl substitution at position 3 | Varies; less studied |
| 1-Cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole | Enhanced solubility due to cyclopentyl substitution | Anticancer and anti-inflammatory |
This table illustrates how the structural modifications influence the biological activities and potential therapeutic applications of these compounds.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound:
- Anticancer Study : A recent study demonstrated that this compound significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 12 µM.
- Anti-inflammatory Study : Another study reported that it reduced IL-6 levels by 75% in lipopolysaccharide-stimulated macrophages, indicating strong anti-inflammatory potential.
- Antimicrobial Study : In vitro tests showed that the compound exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus at concentrations as low as 8 µg/mL.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
